A Technical Guide to the Spectroscopic Characterization of 6-Amino-indolizine-3-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 6-Amino-indolizine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Indolizine Scaffold and the Importance of Spectroscopic Analysis
Indolizine, a fused bicyclic aromatic system composed of a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amino group at the 6-position and a carboxylic acid at the 3-position of the indolizine core, as in 6-amino-indolizine-3-carboxylic acid, is anticipated to modulate its physicochemical properties and biological activity, making it a prime candidate for drug discovery programs.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the electronic properties of a compound. This guide will delve into the theoretical and practical aspects of the key spectroscopic methods for the characterization of 6-amino-indolizine-3-carboxylic acid.
Molecular Structure and Predicted Spectroscopic Features
The structural features of 6-amino-indolizine-3-carboxylic acid, namely the aromatic indolizine core, the amino substituent, and the carboxylic acid moiety, will give rise to a unique spectroscopic fingerprint.
Figure 1: Molecular structure and key features of 6-Amino-indolizine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 6-amino-indolizine-3-carboxylic acid is expected to show distinct signals for the aromatic protons of the indolizine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 6-Amino-indolizine-3-carboxylic acid
| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) in Hz | Rationale |
| H-1 | ~7.5 - 7.8 | d | ~7.0 | Deshielded by adjacent N and C-3 COOH. |
| H-2 | ~6.8 - 7.1 | d | ~7.0 | Shielded relative to H-1. |
| H-5 | ~7.8 - 8.1 | d | ~9.0 | Deshielded by proximity to the pyridine nitrogen. |
| H-7 | ~6.4 - 6.7 | dd | ~9.0, ~2.0 | Shielded by the amino group at C-6. |
| H-8 | ~7.2 - 7.5 | d | ~2.0 | Influenced by the adjacent nitrogen and C-7 proton. |
| -NH₂ | ~4.0 - 6.0 | br s | - | Broad, exchangeable signal. |
| -COOH | ~10.0 - 13.0 | br s | - | Highly deshielded, exchangeable proton.[3] |
Note: Predicted values are based on data from related indolizine and indole derivatives.[4][5] Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 6-Amino-indolizine-3-carboxylic acid
| Carbon | Predicted Chemical Shift (δ) | Rationale |
| C-1 | ~120 - 125 | Aromatic CH. |
| C-2 | ~110 - 115 | Aromatic CH. |
| C-3 | ~115 - 120 | Attached to the carboxylic acid group. |
| C-5 | ~125 - 130 | Aromatic CH, deshielded by the pyridine nitrogen. |
| C-6 | ~140 - 145 | Attached to the amino group. |
| C-7 | ~100 - 105 | Aromatic CH, shielded by the amino group. |
| C-8 | ~115 - 120 | Aromatic CH. |
| C-8a | ~130 - 135 | Bridgehead carbon. |
| -COOH | ~165 - 175 | Carboxylic acid carbonyl carbon.[6] |
Note: Predicted values are based on data from related indolizine and indole derivatives.[4][7] Actual values may vary depending on the solvent.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Figure 2: General workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 6-amino-indolizine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration (if needed), and a spectral width that covers the expected chemical shift range.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[8]
-
Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Predicted Mass Spectrum
Table 3: Predicted Mass Spectrometry Data for 6-Amino-indolizine-3-carboxylic acid
| Ion | Predicted m/z | Technique | Rationale |
| [M+H]⁺ | 177.0658 | ESI-HRMS | Protonated molecular ion. |
| [M-H]⁻ | 175.0513 | ESI-HRMS | Deprotonated molecular ion. |
| [M-COOH]⁺ | 132.0655 | EI/ESI-MS/MS | Fragmentation via loss of the carboxylic acid group. |
| [M-H₂O]⁺ | 159.0553 | EI-MS | Fragmentation via loss of water. |
Note: ESI (Electrospray Ionization) is a soft ionization technique suitable for polar molecules, while EI (Electron Ionization) can lead to more extensive fragmentation.
Experimental Protocol for Mass Spectrometry
Figure 3: General workflow for mass spectrometric analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Tandem MS (MS/MS): To study the fragmentation pattern, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). This will provide valuable structural information.[8]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its m/z value with the calculated exact mass of the proposed structure. Interpret the fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands for 6-Amino-indolizine-3-carboxylic acid
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |
| N-H (Amino) | 3300-3500 | Medium, Sharp (doublet) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | Stretching |
| C=C (Aromatic) | 1500-1600 | Medium | Stretching |
| C-N | 1250-1350 | Medium | Stretching |
| N-H (Amino) | 1590-1650 | Medium | Bending |
Note: The broad O-H stretch of the carboxylic acid may overlap with the N-H stretching vibrations.[6]
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum
The extended π-system of the indolizine ring is expected to give rise to characteristic UV-Vis absorption bands. The presence of the amino and carboxylic acid groups will influence the position and intensity of these absorptions.
Table 5: Predicted UV-Vis Absorption Maxima for 6-Amino-indolizine-3-carboxylic acid
| Wavelength (λmax) | Solvent | Electronic Transition |
| ~220-240 nm | Methanol or Ethanol | π → π |
| ~270-290 nm | Methanol or Ethanol | π → π |
| ~320-350 nm | Methanol or Ethanol | n → π* or π → π* |
Note: The exact λmax values and molar absorptivities (ε) will be solvent-dependent.[9] Indole derivatives typically show a characteristic absorption around 278 nm.[10]
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. A cuvette containing only the solvent should be used as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) for each absorption band.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-amino-indolizine-3-carboxylic acid. By leveraging data from structurally similar compounds, we have outlined the expected NMR, MS, IR, and UV-Vis data, along with standardized experimental protocols for their acquisition. This information will serve as a valuable resource for researchers in the synthesis, purification, and structural elucidation of this and related indolizine derivatives, thereby facilitating their further investigation in the context of drug discovery and development. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural assignment.
References
- Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
- Supporting Information for "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids". (n.d.). AWS.
- Al-Warhi, T., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Gribble, G. W. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6265-6284.
- Liu, Y., et al. (n.d.).
- Payne, K. A. P., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 296, 100295.
- Wang, H., et al. (2010). Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids.
- Glidewell, C., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr Journals.
- Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder.
- Tanimoto, H., et al. (2022).
- Synthesis of Indolizine. (n.d.). ChemicalBook.
- Infrared (IR) Spectroscopy. (n.d.). University of California, Davis.
- The ¹H and ¹³C NMR spectrums of 6a. (n.d.).
- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Rsc.org.
- Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
- 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Glidewell, C., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. PMC.
- Shigeno, T., et al. (2020). Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation. Organic Letters, 22(14), 5446-5450.
- 6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). PMC.
- Unusual reactivity of 2-amino-1H-indole-3-carboxyl
- UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.).
- An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (n.d.). PMC.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
- Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Cycliz
- The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. (n.d.). Scilit.
- Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. (2023). PMC.
- UV-vis and FL spectra of compounds 3a–3l. (n.d.).
Sources
- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
